N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide
CAS No.: 1202998-03-5
Cat. No.: VC7131996
Molecular Formula: C16H11N5O2S
Molecular Weight: 337.36
* For research use only. Not for human or veterinary use.
![N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide - 1202998-03-5](/images/structure/VC7131996.png)
Specification
CAS No. | 1202998-03-5 |
---|---|
Molecular Formula | C16H11N5O2S |
Molecular Weight | 337.36 |
IUPAC Name | N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Standard InChI | InChI=1S/C16H11N5O2S/c1-9-2-4-10(5-3-9)15-18-19-16(23-15)17-14(22)11-6-7-12-13(8-11)21-24-20-12/h2-8H,1H3,(H,17,19,22) |
Standard InChI Key | QNOZKZHETWNRAT-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound integrates two aromatic systems:
-
A 2,1,3-benzothiadiazole ring, a sulfur- and nitrogen-containing heterocycle known for electron-deficient properties .
-
A 1,3,4-oxadiazole ring substituted at the 5-position with a 4-methylphenyl group, a motif associated with metabolic stability in drug design .
The carboxamide linker bridges these systems, forming a planar conformation that may facilitate π-π stacking interactions with biological targets.
Table 1: Calculated Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₁N₅O₂S |
Molecular Weight | 337.36 g/mol |
Hydrogen Bond Donors | 1 (amide NH) |
Hydrogen Bond Acceptors | 5 (oxadiazole O, thiadiazole N) |
logP (Predicted) | 3.2 ± 0.3 |
These properties suggest moderate lipophilicity, aligning with oral bioavailability thresholds for small molecules .
Spectroscopic Characteristics
While experimental spectra are unavailable, analogous compounds exhibit:
-
UV-Vis Absorption: Peaks near 300–350 nm due to π→π* transitions in the benzothiadiazole system .
-
¹H NMR: Distinct signals for the methyl group (~δ 2.4 ppm) and aromatic protons split by substituent effects .
Synthetic Methodology
Retrosynthetic Analysis
The compound can be dissected into two key intermediates:
-
5-Carboxy-2,1,3-benzothiadiazole: Prepared via nitration and cyclization of 2-aminobenzenethiol derivatives.
-
5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine: Synthesized by cyclocondensation of 4-methylbenzohydrazide with cyanogen bromide .
Coupling Strategy
The final step likely employs carbodiimide-mediated amide coupling:
-
Activate the carboxylic acid of 5-carboxy-2,1,3-benzothiadiazole with EDC/HOBt.
-
React with 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine in anhydrous DMF.
-
Purify via column chromatography (silica gel, ethyl acetate/hexane) .
Table 2: Key Synthetic Parameters
Parameter | Condition |
---|---|
Coupling Temperature | 0°C → Room Temperature |
Reaction Time | 12–16 hours |
Yield (Analogous Cases) | 45–60% |
Comparison with Structural Analogues
Table 3: Bioactive Analogues and Their Properties
Compound | Target | IC₅₀ (μM) |
---|---|---|
5-(3-Methylphenyl)-1,3,4-oxadiazole | PFKFB3 Kinase | 1.8 |
2,1,3-Benzothiadiazole-4-carboxamide | DNA Gyrase | 4.2 |
Target Compound | Predicted Multi-Target | N/A |
This comparison highlights the target compound’s potential for multi-target activity, a desirable trait in overcoming drug resistance.
Stability and Metabolic Considerations
Oxidative Metabolism
The 4-methylphenyl group may undergo cytochrome P450-mediated hydroxylation, forming a catechol intermediate susceptible to glucuronidation .
Hydrolytic Stability
The 1,3,4-oxadiazole ring resists hydrolysis at physiological pH, unlike 1,2,4-oxadiazoles, enhancing metabolic stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume